7-benzyl-2lambda6-thia-7-azabicyclo[3.3.1]nonane-2,2,9-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-benzyl-2lambda6-thia-7-azabicyclo[3.3.1]nonane-2,2,9-trione is a complex organic compound with the molecular formula C14H17NO3S. It is known for its unique bicyclic structure, which includes a sulfur atom and an azabicyclo framework. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-2lambda6-thia-7-azabicyclo[3.3.1]nonane-2,2,9-trione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the azabicyclo framework.
Introduction of the sulfur atom: This is achieved through a substitution reaction where a sulfur-containing reagent is introduced.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial production methods would likely involve optimization of the above synthetic route to increase yield and purity. This could include the use of high-throughput reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
7-benzyl-2lambda6-thia-7-azabicyclo[3.3.1]nonane-2,2,9-trione can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of benzyl derivatives .
Scientific Research Applications
7-benzyl-2lambda6-thia-7-azabicyclo[3.3.1]nonane-2,2,9-trione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-benzyl-2lambda6-thia-7-azabicyclo[3.3.1]nonane-2,2,9-trione involves its interaction with specific molecular targets. The sulfur atom and the azabicyclo framework play crucial roles in its activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but it is believed that the compound can affect cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
7-benzyl-2lambda6-thia-7-azabicyclo[3.3.1]nonane-2,2,9-dione: Similar structure but lacks one oxygen atom.
7-benzyl-2lambda6-thia-7-azabicyclo[3.3.1]nonane-2,2,9-tetraone: Contains an additional oxygen atom.
Uniqueness
7-benzyl-2lambda6-thia-7-azabicyclo[3.3.1]nonane-2,2,9-trione is unique due to its specific combination of a benzyl group, a sulfur atom, and an azabicyclo framework.
Properties
CAS No. |
1690364-56-7 |
---|---|
Molecular Formula |
C14H17NO3S |
Molecular Weight |
279.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.